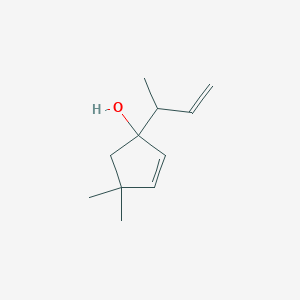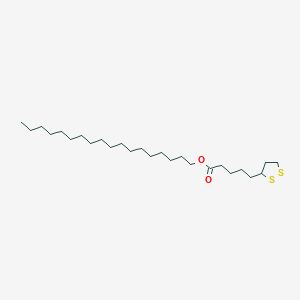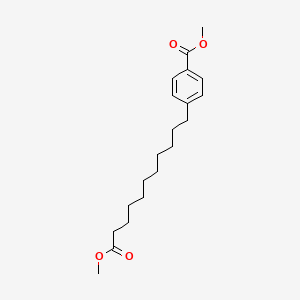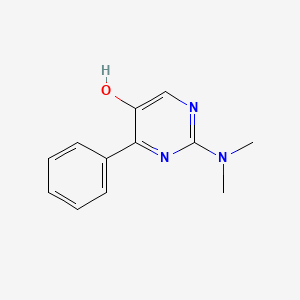
4-Bromo-2-octylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-octylphenol is an organic compound that belongs to the class of bromophenols It is characterized by a bromine atom attached to the fourth position and an octyl group attached to the second position of a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-octylphenol typically involves the bromination of 2-octylphenol. The reaction is carried out by dissolving 2-octylphenol in a solvent such as dichloroethane, followed by the addition of bromine at room temperature. The mixture is then stirred for a specified period, usually around 2 hours, before being poured into a solution of ice water and hydrochloric acid to quench the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification methods such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-octylphenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or modify the phenolic group.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogen exchange reactions can yield 4-iodo-2-octylphenol, while oxidation can produce 4-bromo-2-octylquinone .
Scientific Research Applications
4-Bromo-2-octylphenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-Bromo-2-octylphenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The bromine atom can also participate in halogen bonding, further influencing the compound’s biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may affect cellular signaling and metabolic processes .
Comparison with Similar Compounds
4-Bromo-2-chlorophenol: Similar in structure but with a chlorine atom instead of an octyl group.
2-Octylphenol: Lacks the bromine atom but has the same octyl group.
4-Iodo-2-octylphenol: Contains an iodine atom instead of bromine.
Uniqueness: 4-Bromo-2-octylphenol is unique due to the combination of the bromine atom and the octyl group, which imparts distinct chemical and physical properties. This combination can influence its reactivity, solubility, and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
105465-03-0 |
|---|---|
Molecular Formula |
C14H21BrO |
Molecular Weight |
285.22 g/mol |
IUPAC Name |
4-bromo-2-octylphenol |
InChI |
InChI=1S/C14H21BrO/c1-2-3-4-5-6-7-8-12-11-13(15)9-10-14(12)16/h9-11,16H,2-8H2,1H3 |
InChI Key |
YVFBEHIJIUXJKO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=C(C=CC(=C1)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


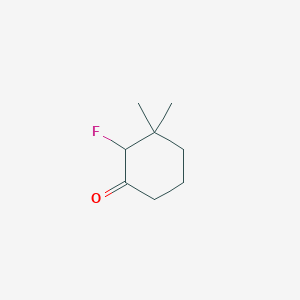


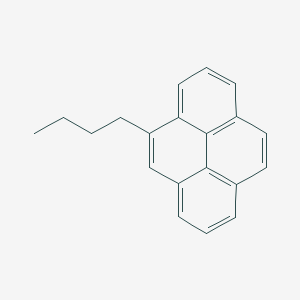
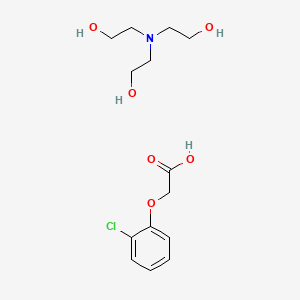
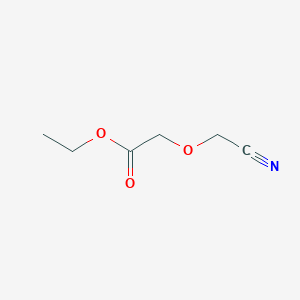
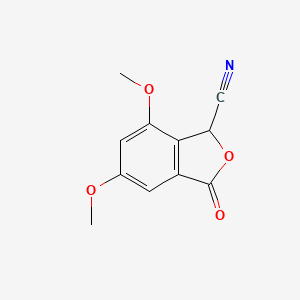
![Methyl 2-[(dimethoxyphosphoryl)oxy]buta-2,3-dienoate](/img/structure/B14319317.png)
![5,7-Bis(4-chlorophenyl)-3,4-dihydro-2H-oxepino[2,3-b]pyrrol-2-one](/img/structure/B14319323.png)
